N-methyl-N'-(propargyl-PEG4)-Cy5

PROTAC Targeted Protein Degradation Click Chemistry

N-methyl-N'-(propargyl-PEG4)-Cy5 (chloride, CAS 2107273-04-9) is a bifunctional cyanine 5 (Cy5) derivative that integrates a fluorescent far-red reporter (Ex/Em: 649/667 nm) with a polyethylene glycol (PEG4) spacer and a terminal propargyl (alkyne) handle. It serves as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is specifically categorized as a PEG-based PROTAC linker, enabling the synthesis of heterobifunctional protein degraders with inherent fluorescence tracking capabilities.

Molecular Formula C37H47ClN2O4
Molecular Weight 619.2 g/mol
Cat. No. B15542012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-(propargyl-PEG4)-Cy5
Molecular FormulaC37H47ClN2O4
Molecular Weight619.2 g/mol
Structural Identifiers
InChIInChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1
InChIKeyUMLSHKASMKAELZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-methyl-N'-(propargyl-PEG4)-Cy5: A Clickable Cyanine Fluorophore for Targeted Protein Degradation and Advanced Imaging


N-methyl-N'-(propargyl-PEG4)-Cy5 (chloride, CAS 2107273-04-9) is a bifunctional cyanine 5 (Cy5) derivative that integrates a fluorescent far-red reporter (Ex/Em: 649/667 nm) with a polyethylene glycol (PEG4) spacer and a terminal propargyl (alkyne) handle . It serves as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is specifically categorized as a PEG-based PROTAC linker, enabling the synthesis of heterobifunctional protein degraders with inherent fluorescence tracking capabilities . Its molecular formula is C37H48ClN2O4, with a molecular weight of 619.23 g/mol, and it exhibits a high extinction coefficient of 232,000 M⁻¹cm⁻¹ .

Why In-Class Cy5-Alkyne or PROTAC Linker Substitutions Fail: The N-methyl-N'-(propargyl-PEG4)-Cy5 Differentiation


Generic substitution of N-methyl-N'-(propargyl-PEG4)-Cy5 with other Cy5-alkyne conjugates or PEG-based PROTAC linkers is likely to fail due to the compound's specific balance of sterics, hydrophilicity, and functional group geometry . While many analogs (e.g., N,N'-bis-(propargyl-PEG4)-Cy5 or N-PEG3-N'-(propargyl-PEG4)-Cy5) share similar spectral properties (~649/667 nm), they differ critically in linker length, terminal functional group count (mono- vs. bis-alkyne), and N-substitution patterns . These structural variations directly impact click chemistry kinetics, PROTAC ternary complex formation, and intracellular probe distribution, thereby invalidating experimental reproducibility if substituted without careful validation .

Quantitative Differential Evidence for N-methyl-N'-(propargyl-PEG4)-Cy5 Versus Structural Analogs


Comparative PROTAC Linker Efficiency: Mono-alkyne N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Bis-alkyne N,N'-bis-(propargyl-PEG4)-Cy5

N-methyl-N'-(propargyl-PEG4)-Cy5 is a mono-alkyne, PEG4-based PROTAC linker, while N,N'-bis-(propargyl-PEG4)-Cy5 is a bis-alkyne analog. The mono-alkyne configuration (1 terminal propargyl group) minimizes the risk of cross-linking or polymerization during CuAAC conjugation compared to the bis-alkyne analog (2 terminal propargyl groups) . This stoichiometric control is essential for constructing well-defined 1:1 heterobifunctional PROTAC molecules, whereas the bis-alkyne variant is more suited for creating branched or cross-linked structures .

PROTAC Targeted Protein Degradation Click Chemistry

PEG4 Spacer Length and Hydrophilicity: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

N-methyl-N'-(propargyl-PEG4)-Cy5 contains a single PEG4 spacer chain, whereas the comparator N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 incorporates a significantly larger multi-PEG architecture (approximately four PEG4 units) . The target compound exhibits a more moderate hydrophilicity profile, described as having 'low solubility in water' but soluble in DMSO, DMF, and DCM . The larger multi-PEG comparator exhibits increased aqueous solubility and reduced non-specific binding due to the extended hydrophilic spacer, but at the cost of increased molecular weight and potential steric hindrance in crowded intracellular environments .

PEG Linker Solubility Bioconjugation

Fluorescence Brightness Comparison: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Unmodified Cy5 Core Fluorophore

N-methyl-N'-(propargyl-PEG4)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ at its excitation maximum of 649 nm [1]. While the quantum yield of this specific derivative is not directly reported, unmodified Cy5 in aqueous solution has a quantum yield of approximately 0.3 [2]. The reported extinction coefficient for N-methyl-N'-(propargyl-PEG4)-Cy5 is comparable to that of other Cy5-alkyne conjugates, such as N,N'-bis-(propargyl-PEG4)-Cy5 (also reported at 232,000 M⁻¹cm⁻¹) and higher than that reported for some alternative Cy5-PEG derivatives (e.g., N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 at 220,000 M⁻¹cm⁻¹) [3].

Fluorescence Imaging Extinction Coefficient Quantum Yield

Linker Geometry and Steric Accessibility: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. N-PEG3-N'-(propargyl-PEG4)-Cy5

N-methyl-N'-(propargyl-PEG4)-Cy5 features an N-methyl substitution on one indole nitrogen and an N'-(propargyl-PEG4) chain on the other, while N-PEG3-N'-(propargyl-PEG4)-Cy5 replaces the N-methyl group with a PEG3 chain . The N-methyl group in the target compound introduces less steric bulk near the Cy5 core compared to a PEG3 chain, potentially reducing steric hindrance during CuAAC conjugation and improving reaction kinetics, especially with sterically demanding azide-bearing biomolecules . The molecular weight difference is notable: 619.23 g/mol for the target vs. approximately 737.4 g/mol for the PEG3 analog .

PEG Linker Click Chemistry Steric Hindrance

Optimal Application Scenarios for N-methyl-N'-(propargyl-PEG4)-Cy5 Based on Quantitative Differentiation


Synthesis and Tracking of PROTACs Requiring Precise 1:1 Stoichiometry

Use N-methyl-N'-(propargyl-PEG4)-Cy5 when constructing heterobifunctional PROTAC molecules that demand a defined 1:1 conjugation ratio between the Cy5 reporter and the target ligand. The mono-alkyne configuration (single propargyl group) eliminates the risk of cross-linking or polymerization observed with bis-alkyne analogs, ensuring a homogeneous product population . The intrinsic Cy5 fluorescence enables direct tracking of PROTAC cellular uptake, subcellular localization, and target engagement without requiring secondary detection reagents .

Intracellular Fluorescence Imaging Where Balanced Hydrophilicity is Required

Select N-methyl-N'-(propargyl-PEG4)-Cy5 for intracellular labeling and imaging applications where moderate hydrophilicity is advantageous. The single PEG4 spacer provides sufficient aqueous compatibility to prevent aggregation while maintaining sufficient lipophilicity for passive membrane diffusion, a balance not achieved by larger multi-PEG analogs which may exhibit reduced cellular uptake due to excessive hydrophilicity . The high extinction coefficient (232,000 M⁻¹cm⁻¹) ensures bright far-red fluorescence for sensitive detection in confocal microscopy and flow cytometry [1].

Click Chemistry Conjugation with Sterically Demanding Azide-Bearing Biomolecules

Employ N-methyl-N'-(propargyl-PEG4)-Cy5 for CuAAC labeling of bulky azide-functionalized biomolecules such as large proteins, antibodies, or nanoparticles. The reduced steric bulk of the N-methyl group (compared to N-PEG3 or larger substituents) minimizes steric hindrance near the reactive alkyne, improving conjugation kinetics and yield when reacting with sterically hindered azide partners . This is particularly beneficial for labeling intact antibodies or other large biomolecules where steric accessibility is rate-limiting .

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